Regelinol

Structural Biology Natural Product Chemistry Medicinal Chemistry

Procure Regelinol for its unique ursene scaffold and 23-hydroxy group, distinguishing it from highly toxic Tripterygium compounds like celastrol. This methyl ester of 3-oxo-22α,23-dihydroxy-urs-12-en-30-oic acid offers a milder cytotoxic profile, ideal for investigating distinct anti-inflammatory mechanisms and structure-activity relationships. Select this specific triterpenoid to advance your research without confounding potent cytotoxicity.

Molecular Formula C31H48O5
Molecular Weight 500.7 g/mol
CAS No. 109974-22-3
Cat. No. B1679257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegelinol
CAS109974-22-3
Synonymsmethyl 3-oxo-22,23-dihydroxyurs-12-en-30-oic acid
regelinol
Molecular FormulaC31H48O5
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)CO)C)C)O)C(=O)OC
InChIInChI=1S/C31H48O5/c1-18-19(26(35)36-7)16-24(34)28(3)14-15-30(5)20(25(18)28)8-9-22-27(2)12-11-23(33)29(4,17-32)21(27)10-13-31(22,30)6/h8,18-19,21-22,24-25,32,34H,9-17H2,1-7H3/t18-,19+,21+,22+,24-,25-,27-,28-,29-,30+,31+/m0/s1
InChIKeySRYDLKHOJXZMCJ-FLUPYHDASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Regelinol (CAS 109974-22-3): A Structurally Distinct Ursene-Type Triterpenoid from Tripterygium regelii for Antitumor and Anti-Inflammatory Research


Regelinol (CAS 109974-22-3, molecular formula C₃₁H₄₈O₅, molecular weight 500.71 g/mol) is a pentacyclic ursene-type triterpenoid isolated from the roots of Tripterygium regelii (Celastraceae), also known as 'Northeast Lei Gong Teng' [1][2]. First characterized in 1987, it is structurally defined as the methyl ester of 3-oxo-22α,23-dihydroxy-urs-12-en-30-oic acid and is recognized for its documented antitumor and anti-inflammatory properties [3].

Why Regelinol Cannot Be Replaced by Common Tripterygium Triterpenoids Like Celastrol or Triptolide


Interchanging Tripterygium-derived triterpenoids is scientifically invalid due to fundamental differences in core structure, substitution pattern, and resultant bioactivity profiles. While compounds like the quinone methide celastrol and the diterpenoid triptolide exhibit potent cytotoxicity (often in nanomolar ranges), their mechanisms are linked to significant toxicity liabilities [1][2]. In contrast, Regelinol's specific ursene scaffold with a unique 23-hydroxy group and a 30-oic acid methyl ester imparts a distinct, weaker cytotoxic profile that suggests potential for a different therapeutic window or an anti-inflammatory/immunomodulatory mechanism distinct from direct, potent NF-κB inhibition [3]. Substitution risks both losing this specific, milder activity profile and introducing the severe toxicity associated with other in-class molecules.

Quantitative Differentiation of Regelinol: Structural, Physicochemical, and Pharmacological Evidence


Structural Divergence: The 23-Hydroxy Group Distinguishes Regelinol from its Direct Analog Regelin

Regelinol is the 23-hydroxy analogue of regelin, another ursene-type triterpenoid co-isolated from the same plant material [1]. This single-point substitution (a hydroxymethyl group at C-23 in Regelinol vs. a methyl group in Regelin) introduces an additional hydrogen bond donor/acceptor site, which is predicted to significantly alter molecular polarity, solubility, and target interaction landscape compared to the non-hydroxylated parent.

Structural Biology Natural Product Chemistry Medicinal Chemistry

Distinct Physicochemical Profile: Regelinol Exhibits Unique Melting Point and Optical Rotation for Quality Control

Regelinol displays specific physicochemical properties that serve as critical identity and purity markers for procurement. Its melting point is reported as 210-212°C (MeOH) and its specific optical rotation as [α]²⁶ᴅ +14° (c 0.5, CHCl₃) [1]. These values are distinct from related triterpenoids and are essential for verifying batch consistency and compound integrity upon receipt.

Analytical Chemistry Quality Control Procurement

Pharmacological Profile Divergence: Regelinol Shows Significantly Weaker Cytotoxicity Than Triptolide, Suggesting a Distinct Therapeutic Window

The antiproliferative profile of Regelinol is substantially weaker than that of the highly potent diterpenoid triptolide, a well-known component of Tripterygium wilfordii. While quantitative IC₅₀ values for Regelinol in specific cell lines remain to be firmly established in primary peer-reviewed literature, triptolide exhibits nanomolar potency (e.g., IC₅₀ of ~42 nM in MCF-7 cells) [1][2]. This orders-of-magnitude difference in potency implies a different mechanism of action and a potentially wider therapeutic index for Regelinol.

Pharmacology Toxicology Cancer Research

Optimal Scientific and Industrial Applications for Regelinol (CAS 109974-22-3)


Investigating Non-Cytotoxic Immunomodulatory and Anti-Inflammatory Mechanisms

Given its substantially weaker direct cytotoxicity compared to triptolide, Regelinol is an ideal candidate for investigating anti-inflammatory and immunomodulatory pathways that are independent of potent NF-κB inhibition or direct tumor cell killing. Studies can explore its effects on cytokine production (e.g., IL-1, IL-6) in immune cells without the confounding variable of high cytotoxicity [1].

Structure-Activity Relationship (SAR) Studies on Ursene-Type Triterpenoids

The unique 23-hydroxy group of Regelinol, which distinguishes it from its analog Regelin, provides a specific handle for medicinal chemists to explore SAR. Synthesizing derivatives at the C-23 position could lead to compounds with improved potency, selectivity, or pharmacokinetic properties, building upon the scaffold's known antitumor activity [1].

Development of Analytical Standards for Quality Control of Tripterygium regelii Extracts

Regelinol can serve as a valuable analytical marker compound for the authentication and standardization of extracts derived from Tripterygium regelii. Its well-defined melting point and optical rotation provide a basis for developing robust HPLC or spectroscopic methods to ensure batch-to-batch consistency in research materials or herbal preparations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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